2,4-Dichlorofuro[2,3-D]pyrimidine
Overview
Description
2,4-Dichlorofuro[2,3-D]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl2N2O. It is a derivative of furo[2,3-D]pyrimidine, where two chlorine atoms are substituted at the 2nd and 4th positions of the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorofuro[2,3-D]pyrimidine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.
Mode of Action
This compound acts as an inhibitor of the PI3K enzyme . By binding to the active site of the enzyme, it prevents the enzyme from performing its function, thereby disrupting the signaling pathways that rely on PI3K. This disruption can lead to various changes in cellular functions, depending on the specific pathway affected.
Biochemical Pathways
The inhibition of PI3K by this compound affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival.
Result of Action
The inhibition of PI3K by this compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on the PI3K/AKT/mTOR pathway for growth and survival . This makes the compound a potential candidate for the development of anticancer therapies.
Biochemical Analysis
Biochemical Properties
The role of 2,4-Dichlorofuro[2,3-D]pyrimidine in biochemical reactions is significant. It is used in the preparation of phosphoinositide 3-kinase inhibitor
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorofuro[2,3-D]pyrimidine typically involves the chlorination of furo[2,3-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorofuro[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with amines can yield amino derivatives of furo[2,3-D]pyrimidine .
Scientific Research Applications
2,4-Dichlorofuro[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2,4-Dichlorofuro[2,3-D]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-D]pyrimidine: Similar in structure but contains a thiophene ring instead of a furan ring.
2,4-Dichloropyrimidine: Lacks the furan ring and is used in the synthesis of various pharmaceuticals and agrochemicals.
2,4-Dichlorofuro[3,2-D]pyrimidine: A positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties .
Biological Activity
2,4-Dichlorofuro[2,3-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the diverse biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused ring system that incorporates both furan and pyrimidine moieties. The presence of chlorine atoms at the 2 and 4 positions contributes to its lipophilicity and biological activity. Its chemical formula is .
The biological activity of this compound primarily involves its role as an antifolate . It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts folate metabolism, leading to impaired cell proliferation—particularly in cancer cells .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . For instance, studies have demonstrated its efficacy against various cancer cell lines. The compound has shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as CCRF-CEM (IC50 = 0.5 µM) .
Antimicrobial Properties
In addition to its antitumor effects, this compound also possesses antimicrobial activity . It has been evaluated against a range of bacterial strains and found to exhibit moderate antibacterial effects. Notably, it demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies and Research Findings
- Antitumor Efficacy : A study highlighted the synthesis of various furo[2,3-D]pyrimidine derivatives, including this compound. These derivatives were tested for their ability to inhibit tumor growth in vitro and showed promising results against multiple cancer types .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treated cells accumulated in the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression .
Comparative Biological Activity Table
Properties
IUPAC Name |
2,4-dichlorofuro[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMENBSHWUDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659987 | |
Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-84-3 | |
Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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